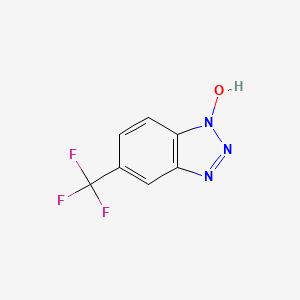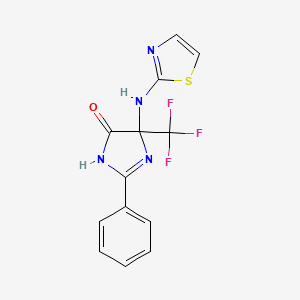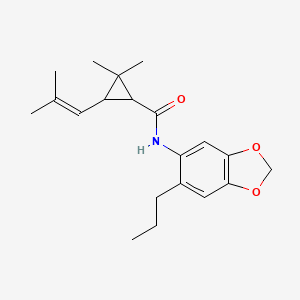![molecular formula C18H18F3N5O2S B11089699 N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide](/img/structure/B11089699.png)
N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE likely involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling and subsequent functionalization. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures would be essential to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole ring.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like cancer or infectious diseases.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Often studied for their anti-inflammatory and analgesic effects.
Trifluoromethyl Compounds: Widely used in medicinal chemistry for their metabolic stability and lipophilicity.
Uniqueness
The unique combination of these functional groups in N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE might confer unique biological activities or chemical reactivity, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C18H18F3N5O2S |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
N-[(Z)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H18F3N5O2S/c1-9(2)8-13(27)24-23-10(3)14-15(18(19,20)21)25-26(16(14)28)17-22-11-6-4-5-7-12(11)29-17/h4-7,9,25H,8H2,1-3H3,(H,24,27)/b23-10- |
Clé InChI |
HNMBXDDWLPVPKA-RMORIDSASA-N |
SMILES isomérique |
CC(C)CC(=O)N/N=C(/C)\C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
SMILES canonique |
CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-](/img/structure/B11089633.png)
![N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11089640.png)
![Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11089641.png)

![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089651.png)



![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)
![2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11089696.png)
![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide](/img/structure/B11089701.png)
